[2,3'-Bipyridin]-6'-amine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, reactivity, and stability. These properties can be determined through various experimental techniques .Scientific Research Applications
Photolabile Protecting Groups for Amines
In inorganic chemistry, [2,3'-Bipyridin]-6'-amine derivatives have been utilized in the synthesis of ruthenium bis(bipyridine) complexes. These complexes act as photolabile protecting groups, which are stable in water and release ligands upon irradiation with visible light. This makes them suitable for use as biological caged compounds (Zayat, Salierno, & Etchenique, 2006).
Synthesis of Bipyridine Analogues for Metal Sensing
The compound has been involved in environment-friendly synthetic protocols to create diverse bipyridine analogues. These compounds, synthesized using a bio-renewable solvent, demonstrate the ability to detect heavy metals like mercury(II), copper(II), and iron(III) (Tamargo et al., 2021).
Advanced Synthesis and Catalysis
In the field of synthetic chemistry, [2,3'-Bipyridin]-6'-amine is a key structural core in bioactive compounds and organic materials. It's been used in reactions for selective yield of 6-bromopyridine-2-amines and in C-C cross-coupling reactions, demonstrating the versatility and importance of this compound in advanced synthesis and catalysis (Bolliger, Oberholzer, & Frech, 2011).
Chemiluminescence in Analytical Chemistry
[2,3'-Bipyridin]-6'-amine derivatives have been used in generating chemiluminescence in analytical chemistry. This application is significant in the detection and quantification of substances, demonstrating the compound's utility in sensitive analytical methods (Noffsinger & Danielson, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-pyridin-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOXOGJUTFNBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498859 | |
Record name | [2,3'-Bipyridin]-6'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3'-Bipyridin]-6'-amine | |
CAS RN |
31860-60-3 | |
Record name | [2,3'-Bipyridin]-6'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-2-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.